3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Lipophilic efficiency Drug-likeness Physicochemical profiling

3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-49-4) is a synthetic small-molecule amide (C21H25BrN2O2, MW 417.3 g/mol) characterized by a 3-bromo-4-methoxyphenyl propanamide core linked to a 1-phenylpyrrolidin-2-ylmethylamine moiety. The compound contains an undefined stereocenter at the pyrrolidine 2‑position and presents a moderate lipophilicity (XLogP3-AA = 4.5) together with a topological polar surface area of 41.6 Ų.

Molecular Formula C21H25BrN2O2
Molecular Weight 417.347
CAS No. 1797859-49-4
Cat. No. B2446903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
CAS1797859-49-4
Molecular FormulaC21H25BrN2O2
Molecular Weight417.347
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3)Br
InChIInChI=1S/C21H25BrN2O2/c1-26-20-11-9-16(14-19(20)22)10-12-21(25)23-15-18-8-5-13-24(18)17-6-3-2-4-7-17/h2-4,6-7,9,11,14,18H,5,8,10,12-13,15H2,1H3,(H,23,25)
InChIKeyJLOZUIUWDPECJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-49-4): Core Physicochemical & Class Identity


3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-49-4) is a synthetic small-molecule amide (C21H25BrN2O2, MW 417.3 g/mol) characterized by a 3-bromo-4-methoxyphenyl propanamide core linked to a 1-phenylpyrrolidin-2-ylmethylamine moiety [1]. The compound contains an undefined stereocenter at the pyrrolidine 2‑position and presents a moderate lipophilicity (XLogP3-AA = 4.5) together with a topological polar surface area of 41.6 Ų [1]. Publicly curated bioactivity data remain sparse; the only high‑confidence quantitative interaction currently traceable in authoritative databases is a weak binding affinity for human HSP90α (Kd ≈ 19 μM by 2D ¹H‑¹⁵N HSQC NMR) [2]. No in‑vivo pharmacokinetic, selectivity‑panel, or functional‑assay comparisons against structural analogs have been published in peer‑reviewed literature, creating a significant evidence gap for head‑to‑head differentiation.

Why 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide Cannot Be Replaced by Generic Phenylpyrrolidine Amides


Structurally related phenylpyrrolidine amides—e.g., those described in Sanofi‑Aventis patent filings as H3‑receptor modulators [1]—differ in the substitution pattern of the central aromatic ring and the length/composition of the linker. The 3‑bromo‑4‑methoxyphenyl motif in the target compound introduces a distinct electron‑withdrawing/donating balance that can alter target‑binding poses and physicochemical properties relative to unsubstituted or differently halogenated analogs [1]. Because bioactivity is exquisitely sensitive to halogen position and methoxy orientation, simply swapping this compound for a generic “phenylpyrrolidine amide” lacking the precise bromo‑methoxy regiochemistry risks complete loss of the observed biological fingerprint, as even minor variations can ablate binding to low‑affinity targets such as HSP90α [2].

Quantitative Differentiation Evidence for 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (CAS 1797859-49-4) Against Closest Analogs


Lipophilic Ligand Efficiency (LLE) Benchmarking Against Phenylpyrrolidine Amide Class

The target compound exhibits a calculated XLogP3-AA = 4.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. When used as a virtual screening hit or a starting scaffold, its lipophilic ligand efficiency (LLE = pKd − XLogP) can be compared against the mean LLE of the broader phenylpyrrolidine amide class. Representative class members disclosed in patent US2010/0173898 typically possess XLogP values in the 3.0–5.5 range and TPSA between 30 and 70 Ų [2]. The target compound’s bromo‑methoxy substitution yields an XLogP approximately 0.8 log units higher than the unsubstituted phenyl analog, while the TPSA remains within the class average, suggesting that its permeability profile may be subtly shifted without compromising hydrogen‑bonding capacity – a differentiation relevant for CNS penetration optimization.

Lipophilic efficiency Drug-likeness Physicochemical profiling

Weak HSP90α N‑Terminal Domain Binding: A Differentiating Biochemical Fingerprint

The only publicly archived quantitative target‑engagement datum for CAS 1797859-49-4 is a dissociation constant (Kd) of 1.90 × 10⁴ nM (≈ 19 µM) measured against recombinant human HSP90α by 2D ¹H‑¹⁵N chemical shift perturbation NMR spectroscopy [1]. This weak interaction contrasts with the nanomolar affinities reported for potent HSP90 inhibitors (e.g., geldanamycin Kd ≈ 1.2 nM), positioning the compound as a potential low‑affinity ligand or a negative control for HSP90‑dependent assays. Within the phenylpyrrolidine amide class, HSP90 binding has not been a commonly reported off‑target, making this observation a unique—albeit weak—biochemical signature that may differentiate the compound from analogs devoid of this activity.

HSP90 NMR binding assay Chemical probe

Synthetic Tractability Differentiation: Bromine as a Versatile Handle for Late‑Stage Functionalization

The presence of a bromine atom on the methoxyphenyl ring provides a synthetic handle amenable to Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions [1]. In contrast, the des‑bromo analog (3‑(4‑methoxyphenyl)‑N‑[(1‑phenylpyrrolidin‑2‑yl)methyl]propanamide) lacks this functionalization point, limiting its utility for parallel library synthesis. The bromine atom’s reactivity enables rapid diversification of the aryl ring without altering the core pyrrolidine‑amide scaffold, a feature that differentiates this compound from chlorine‑ or fluorine‑substituted analogs, which require harsher coupling conditions or exhibit lower reactivity.

Cross-coupling Late-stage diversification Medicinal chemistry

Chiral Center as a Point of Differentiation for Enantioselective Synthesis

The target compound possesses a single undefined stereocenter at the pyrrolidine 2‑position [1]. This stereochemical feature distinguishes it from achiral analogs (e.g., N‑phenyl‑2‑pyrrolidinemethyl propanamides with gem‑dimethyl substitution) and from enantiopure variants that may be patented. The racemic or scalemic nature of the commercial sample allows chemists to either employ the compound directly in non‑stereoselective assays or to perform chiral chromatographic resolution to obtain individual enantiomers for comparative pharmacology. In contrast, analogs lacking a stereocenter cannot be used to probe stereoselectivity of biological targets.

Chiral resolution Stereochemistry Enantioselective synthesis

Best Research & Industrial Application Scenarios for 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide


Early‑Stage Fragment‑Based Lead Discovery Requiring a Low‑Affinity HSP90 Ligand

The compound’s confirmed weak binding to HSP90α (Kd ≈ 19 μM) [1] makes it suitable as a reference ligand in fragment‑based screening campaigns. When a strong HSP90 inhibitor would obscure competition signals or induce cytotoxicity, this low‑affinity binder can serve as a displacement probe in NMR or SPR assays. Its structural dissimilarity to classical ansamycin inhibitors reduces the risk of pan‑assay interference.

Parallel Library Synthesis for CNS‑Focused SAR Exploration

With an XLogP of 4.5 and TPSA of 41.6 Ų [2], the compound sits within the favorable range for CNS penetration. The aryl‑bromine handle permits rapid late‑stage diversification via Suzuki coupling [3], enabling medicinal chemistry teams to generate dozens of analogs in parallel to explore substituent effects on target engagement and metabolic stability.

Stereochemical Probe for Target‑Enantioselectivity Assessment

Because the pyrrolidine 2‑position is chiral, the racemate can be separated by chiral HPLC [2]. Individual enantiomers can then be tested in functional assays to determine whether a biological target (e.g., a G‑protein coupled receptor or an enzyme) displays stereoselective recognition. This information is critical before committing to an asymmetric synthetic route for a lead series.

Negative Control for H3‑Receptor Modulator Profiling

Patent literature identifies closely related phenylpyrrolidine amides as H3‑receptor modulators [4]. The target compound, with its distinct bromo‑methoxy substitution pattern, may exhibit reduced or absent H3 activity, allowing it to be used as a matched structural control in selectivity panels. This application requires experimental confirmation but is supported by the structure–activity relationship trends evident in the patent.

Quote Request

Request a Quote for 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.